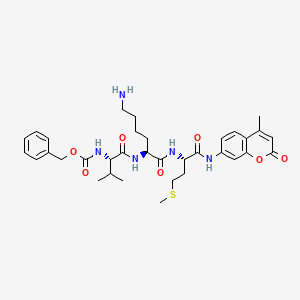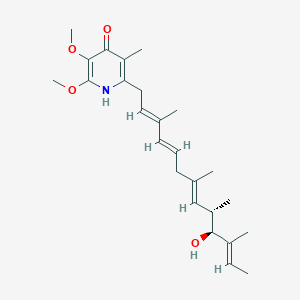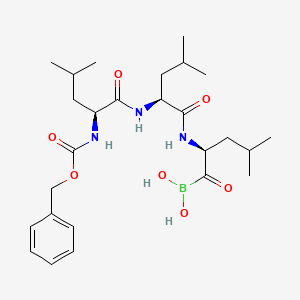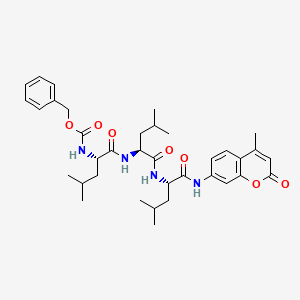
Z-Lll-amc
描述
准备方法
The synthesis of Z-Lll-amc involves the coupling of three leucine residues with a 7-amido-4-methylcoumarin moiety. The synthetic route typically includes the following steps:
Protection of Amino Groups: The amino groups of leucine are protected using a suitable protecting group such as carbobenzoxy (Cbz).
Coupling Reactions: The protected leucine residues are sequentially coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Attachment of AMC: The 7-amido-4-methylcoumarin is attached to the tripeptide using similar coupling reagents.
Deprotection: The protecting groups are removed to yield the final product.
化学反应分析
Z-Lll-amc primarily undergoes enzymatic cleavage reactions rather than traditional chemical reactions like oxidation or reduction. The chymotrypsin-like activity of the proteasome cleaves the amide bond, releasing AMC, which can be detected by its fluorescence . Common reagents and conditions for these reactions include:
Reagents: Proteasome or proteasome inhibitors.
Conditions: Typically performed in buffered solutions at physiological pH and temperature.
Major Products: The primary product is free AMC, which emits fluorescence upon excitation.
科学研究应用
Z-Lll-amc is widely used in scientific research, particularly in the following areas:
Biochemistry: Used as a substrate to measure proteasomal activity in cell lysates and other biological samples.
Cell Biology: Helps in studying the ubiquitin-proteasome system and its role in protein degradation.
Industry: Employed in the development of diagnostic assays and research tools for studying proteasome function.
作用机制
The mechanism of action of Z-Lll-amc involves its cleavage by the chymotrypsin-like activity of the proteasome. The proteasome recognizes the leucine residues and cleaves the amide bond, releasing AMC. The released AMC can be quantified by its fluorescence, providing a measure of proteasomal activity . This mechanism is crucial for studying the regulation of protein degradation and the effects of proteasome inhibitors .
相似化合物的比较
Z-Lll-amc is unique due to its specific recognition by the chymotrypsin-like activity of the proteasome. Similar compounds include:
Z-Lle-amc: Another fluorogenic substrate for proteasomal activity but with different specificity.
Suc-LLVY-amc: A substrate for the trypsin-like activity of the proteasome.
Cbz-LLL-CHO: A proteasome inhibitor that also targets the chymotrypsin-like activity.
These compounds differ in their specificity and the type of proteasomal activity they measure, highlighting the unique application of this compound in studying chymotrypsin-like activity .
属性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N4O7/c1-21(2)15-28(33(42)37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)38-34(43)29(16-22(3)4)39-35(44)30(17-23(5)6)40-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30H,15-17,20H2,1-7H3,(H,37,42)(H,38,43)(H,39,44)(H,40,45)/t28-,29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZJQSNQQJWUBH-DTXPUJKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


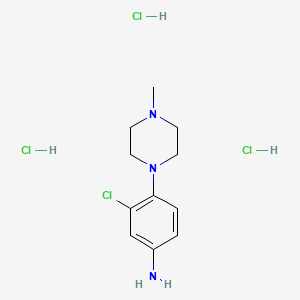
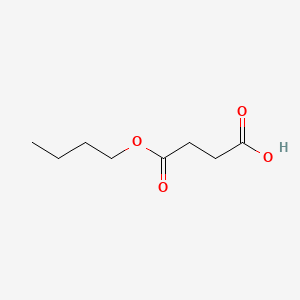
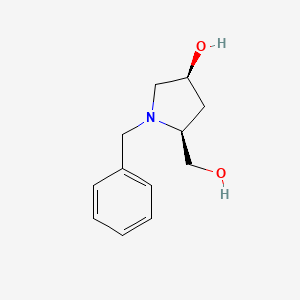
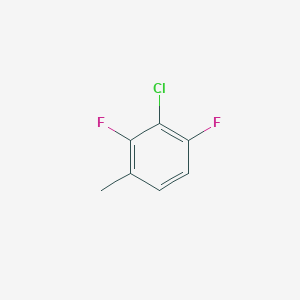

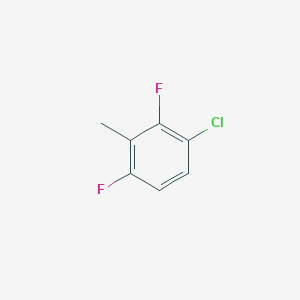
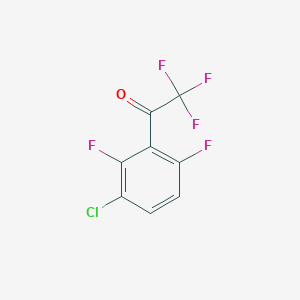
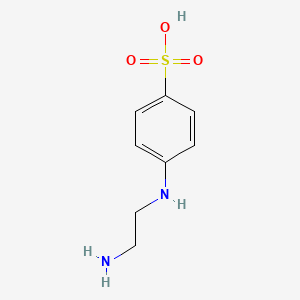
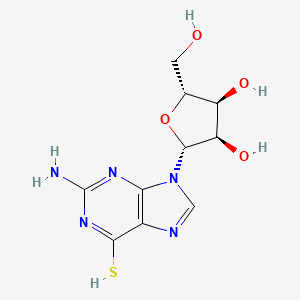
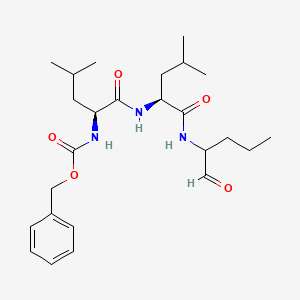
![sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7880884.png)
